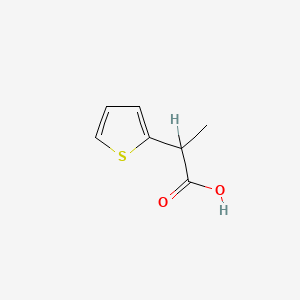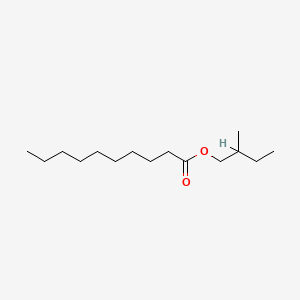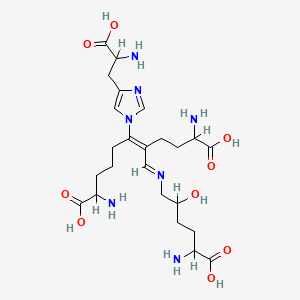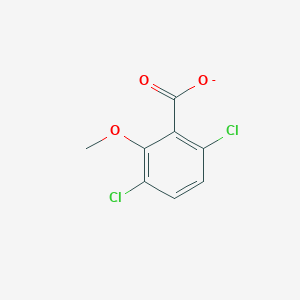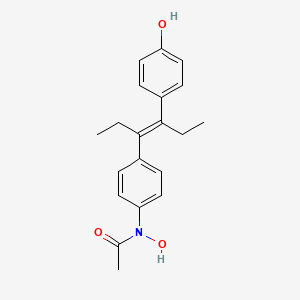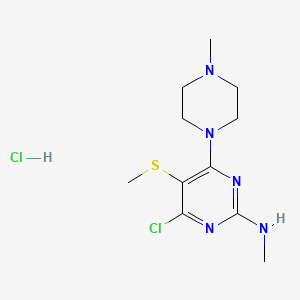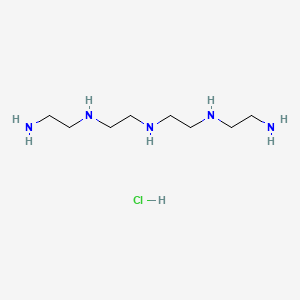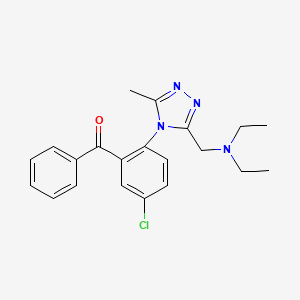![molecular formula C23H29N5O5 B1229661 4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229661.png)
4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester is a member of quinazolines.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
In the realm of chemical synthesis, 4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester and related compounds have been the focus of various studies. Budruev et al. (2021) investigated the effect of water in the photochemical synthesis of similar compounds, revealing how water content influences yields and product distribution (Budruev et al., 2021). Another study by Süsse and Johne (1987) discussed the synthesis of quinazolin-1-yl-acetic acid esters, highlighting the intricate reaction pathways and derivatives in the synthesis of such complex molecules (Süsse & Johne, 1987).
Pharmacological Potential
The pharmacological aspects of compounds similar to 4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester have been explored in various studies. For example, Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, showing potential as antihypertensive agents (Takai et al., 1986). In a similar vein, Nepali et al. (2011) evaluated the antitussive activity of azepino[2,1-b]quinazolones, demonstrating their efficacy in reducing cough frequency (Nepali et al., 2011).
Biological Activity
The biological activity of compounds structurally related to 4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester has been a subject of interest. For instance, Markosyan et al. (2006) synthesized and tested compounds for their effects on monoamine oxidase (MAO) activity and antitumor properties, revealing significant biological activities (Markosyan et al., 2006).
Propiedades
Fórmula molecular |
C23H29N5O5 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
ethyl 4-[3-oxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H29N5O5/c1-2-33-23(32)27-12-10-26(11-13-27)21(30)15-20(29)24-16-7-8-18-17(14-16)22(31)28-9-5-3-4-6-19(28)25-18/h7-8,14H,2-6,9-13,15H2,1H3,(H,24,29) |
Clave InChI |
RUFQRRFSBBTJGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC(=O)NC2=CC3=C(C=C2)N=C4CCCCCN4C3=O |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)CC(=O)NC2=CC3=C(C=C2)N=C4CCCCCN4C3=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



